

Application Notes and Protocols for the Detection of Solvent Red 135

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Compound of Interest

Compound Name: Solvent Red 135

Cat. No.: B034295

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 135, also known by its Colour Index name C.I. 564120, is a synthetic pyrroloquinoline solvent dye.^[1] It is widely used for coloring a variety of materials, including plastics (such as polystyrene, PET, and ABS), coatings, and inks, due to its vibrant red hue, high thermal stability, and good lightfastness.^{[2][3]} This document provides detailed application notes and protocols for the analytical detection of **Solvent Red 135** in various matrices, catering to the needs of researchers, scientists, and professionals in drug development who may encounter this compound. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis, and UV-Visible (UV-Vis) Spectroscopy for preliminary identification.

Analytical Techniques

A summary of the primary analytical techniques for the detection and quantification of **Solvent Red 135** and its potential impurities is presented below.

Technique	Application	Key Features
HPLC-UV/DAD	Quantification of Solvent Red 135 in various matrices.	High sensitivity and selectivity for quantitative analysis.
GC-MS	Identification and quantification of volatile and semi-volatile impurities, particularly hexachlorobenzene (HCB).	High sensitivity and specificity for impurity profiling.
UV-Vis Spectroscopy	Preliminary identification and determination of maximum absorption wavelength (λ_{max}).	Simple, rapid, and cost-effective screening method.

High-Performance Liquid Chromatography (HPLC) Analysis of Solvent Red 135

HPLC coupled with a UV or Diode-Array Detector (DAD) is a robust method for the quantitative analysis of **Solvent Red 135**.^[4]

Experimental Protocol: HPLC-UV/DAD

1. Sample Preparation:

- For Plastic Matrices (e.g., PET, Polystyrene):
 - Weigh approximately 1 gram of the finely ground plastic sample into a glass vial.
 - Add 10 mL of a suitable solvent such as dichloromethane or chloroform to dissolve the polymer.^[5]
 - Once dissolved, precipitate the polymer by slowly adding an anti-solvent like methanol.
 - Centrifuge the mixture and collect the supernatant containing the dissolved **Solvent Red 135**.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.45 μm syringe filter before injection.
- For Lubricating Oils:
 - Perform matrix solid-phase dispersion by mixing 1 gram of the oil sample with a solid-phase dispersing agent (e.g., wheat bran).[6]
 - Conduct ultrasonic extraction with an organic solvent (e.g., acetonitrile) twice for 15-25 minutes each.[6]
 - Centrifuge the extract to remove any residues and filter the supernatant through a 0.22 μm filter.[6]
- For Inks:
 - Dilute a known weight of the ink sample in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration within the calibration range.[1]
 - Vortex the mixture to ensure homogeneity.
 - Filter the diluted sample through a 0.45 μm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

Parameter	Condition 1: General Purpose	Condition 2: Alternative
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)[4]	Newcrom R1 reverse-phase column[7]
Mobile Phase	A: Water, B: Acetonitrile[4]	A: Water with 0.1% Phosphoric Acid, B: Acetonitrile[7]
Gradient	0-2 min: 50% B, 2-15 min: 50-100% B, 15-20 min: 100% B, 20-25 min: 50% B	Isocratic or Gradient (to be optimized based on sample matrix)
Flow Rate	1.0 mL/min	1.0 mL/min
Injection Volume	10 μ L	10 μ L
Column Temperature	30 $^{\circ}$ C	30 $^{\circ}$ C
Detection	UV/DAD at the λ_{max} of Solvent Red 135 (e.g., ~550 nm)	UV/DAD at the λ_{max} of Solvent Red 135

3. Quantitative Data:

The following table summarizes typical performance characteristics for the HPLC analysis of dyes. Note that specific values for **Solvent Red 135** should be determined during method validation.

Parameter	Expected Range/Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	To be determined experimentally (typically in the low ng/mL range)
Limit of Quantification (LOQ)	To be determined experimentally (typically in the mid-to-high ng/mL range)
Recovery (%)	85 - 115%
Precision (%RSD)	< 5%

Note: LOD and LOQ can be estimated from the calibration curve using the formulas $LOD = 3.3 * (\text{Standard Deviation of the Response} / \text{Slope})$ and $LOQ = 10 * (\text{Standard Deviation of the Response} / \text{Slope})$.

Workflow for HPLC Analysis of Solvent Red 135 in Plastics



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Caption: Workflow for the preparation and HPLC analysis of **Solvent Red 135** from a plastic matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in **Solvent Red 135**, with a particular focus on the regulated substance hexachlorobenzene (HCB).^{[1][2]}

Experimental Protocol: GC-MS for HCB Analysis

1. Sample Preparation:

- Accurately weigh approximately 100 mg of the **Solvent Red 135** sample into a vial.
- Add 10 mL of a suitable solvent, such as toluene or a mixture of acetone and hexane (1:1 v/v).
- Use ultrasonic extraction for 15-20 minutes to ensure complete dissolution and extraction of HCB.

- If necessary, perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., primary secondary amine - PSA) to remove polar interferences.
- Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Conditions:

Parameter	Condition
GC System	Agilent 7890A or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature	280 °C
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injection Volume	1 µL (splitless)
MS System	Agilent 5975C or equivalent
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions (m/z) for HCB	284, 286, 282

3. Quantitative Data for HCB Analysis:

Parameter	Reported Value
Detection Limit (LOD)	0.05 mg/kg ^[1]
Relative Standard Deviation (RSD)	3.3% ^[1]
Recovery (%)	High recovery reported ^[1]

Workflow for GC-MS Analysis of HCB in Solvent Red 135



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Caption: Workflow for the GC-MS analysis of hexachlorobenzene (HCB) impurity in **Solvent Red 135**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid technique for the preliminary identification of **Solvent Red 135** by determining its maximum absorption wavelength (λ_{max}). The λ_{max} can vary depending on the solvent used.^[4]

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

- Prepare a stock solution of **Solvent Red 135** in a suitable solvent (e.g., acetone, dichloromethane, ethanol, or methylbenzene) at a concentration of approximately 100 µg/mL.^[2]
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL).

2. UV-Vis Measurement:

- Use a quartz cuvette with a 1 cm path length.
- Use the same solvent as used for sample preparation as the blank.
- Scan the sample solution over a wavelength range of 400-700 nm.
- Identify the wavelength at which the maximum absorbance occurs (λ_{max}).

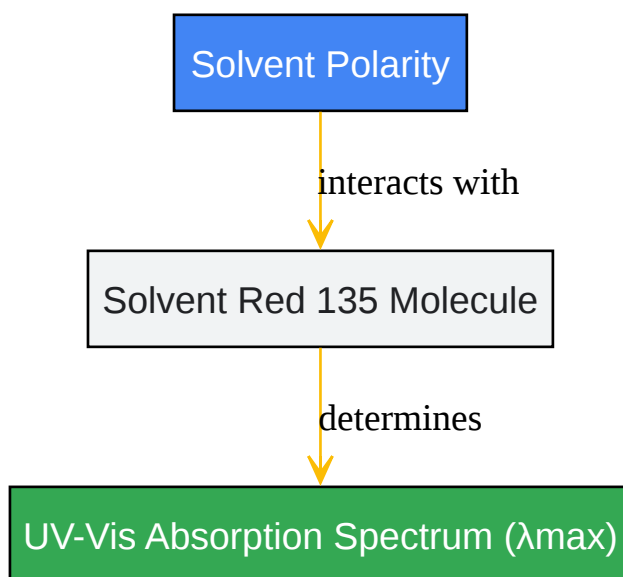
3. Expected Results:

The λ_{max} of **Solvent Red 135** is typically in the visible region, giving it its characteristic red color. The exact λ_{max} will depend on the solvent polarity.

Solvent	Expected λ_{max} Range (nm)
Dichloromethane	~550-560
Acetone	~545-555
Ethanol	~540-550
Methylbenzene (Toluene)	~555-565

Note: These are approximate ranges and the exact λ_{max} should be determined experimentally.

Relationship between Solvent and UV-Vis Spectrum



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Caption: The relationship between solvent polarity and the resulting UV-Vis absorption spectrum of **Solvent Red 135**.

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References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. gcms.cz [gcms.cz]
- 6. CN102495166B - Method for detecting content of azo-dye in lubricating oil - Google Patents [patents.google.com]
- 7. Separation of C.I. Solvent Red 135 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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